(S)-1-methylpiperidin-3-ol
Description
(S)-1-Methylpiperidin-3-ol is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a methyl group at position 1 of the piperidine ring, with an S-configuration at the stereogenic center. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol). This compound has demonstrated utility in asymmetric synthesis, particularly in palladium(II)-catalyzed domino Heck/Suzuki reactions, where it enables the formation of enantiomer-enriched vinyl ethers (e.r. 49:1) . The stereochemical integrity of this compound is critical for achieving high enantioselectivity in such transformations, underscoring its value in medicinal and organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The aminobutyl group in 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol introduces a basic amine, enhancing hydrogen-bonding capacity compared to the hydroxyl group in the parent compound. This could expand its utility in catalysis or drug design .
Stereochemical Variations :
- The (3S,4R) configuration in the trimethoxyphenyl analog () introduces a second stereogenic center, which may influence diastereoselectivity in multi-step syntheses.
Applications: this compound is uniquely employed in asymmetric domino reactions due to its optimal stereoelectronic profile . Propyl and sulfonyl-substituted analogs () are more likely tailored for pharmacological activity, given their resemblance to bioactive piperidine derivatives (e.g., kinase inhibitors) .
Research Findings and Implications
- Reactivity in Catalysis : The hydroxyl group in this compound facilitates coordination to palladium catalysts, promoting efficient cross-coupling. Bulkier analogs (e.g., trimethoxyphenyl derivatives) may hinder such interactions, limiting their use in similar reactions .
- Synthetic Flexibility : The modular piperidine scaffold allows diverse substitutions, enabling customization for specific reaction conditions or therapeutic goals.
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